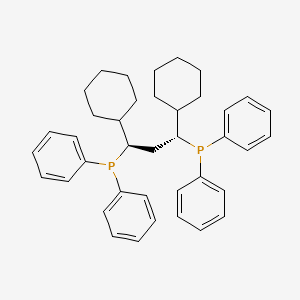![molecular formula C12H19NO3 B14893835 (3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3aR,6aR)-4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3aR,6aR)-4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.
Industrial Production Methods
the general principles of pyrrole synthesis, such as the Paal-Knorr synthesis and metal-catalyzed cyclization reactions, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aR,6aR)-4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butyl nitrite to form substituted sulfonyl pyrroles.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for N-substitution reactions.
Major Products Formed
Oxidation: Substituted sulfonyl pyrroles.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Scientific Research Applications
tert-Butyl (3aR,6aR)-4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (3aR,6aR)-4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate .
- tert-Butyl (3aR,6aR)-hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid .
Uniqueness
tert-Butyl (3aR,6aR)-4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl (3aR,6aR)-4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-6-8-9(13)4-5-10(8)14/h8-9H,4-7H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
ZEPZLZOHOCOQPY-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


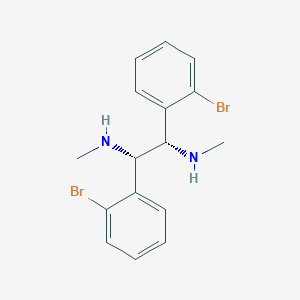
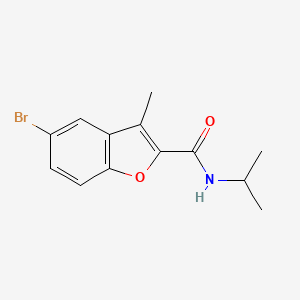
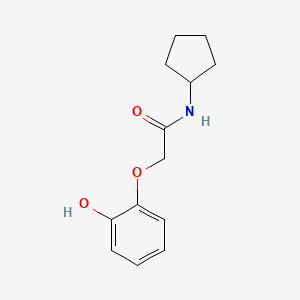
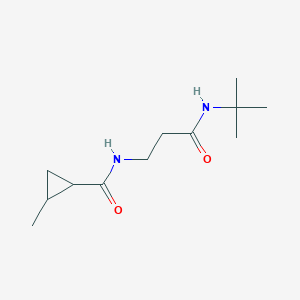
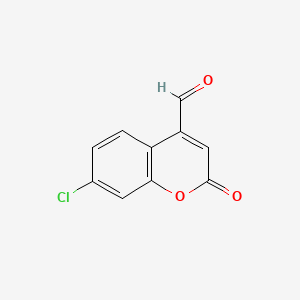
methanone](/img/structure/B14893786.png)
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
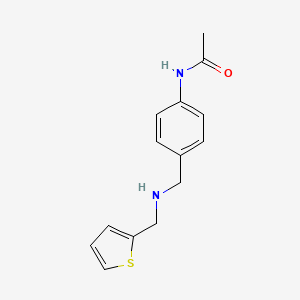
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)
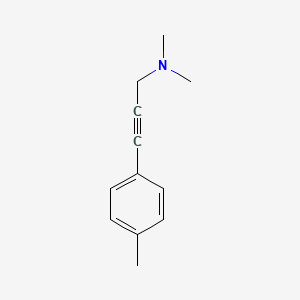
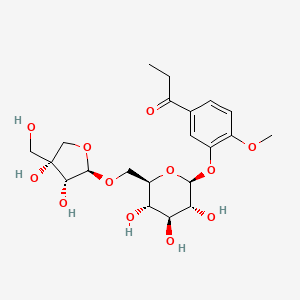
![N-(1-((S)-1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14893819.png)
